molecular formula C17H12F3NO4 B12127307 Methyl 5-((4-oxo-6-(trifluoromethyl)quinolin-1(4H)-yl)methyl)furan-2-carboxylate

Methyl 5-((4-oxo-6-(trifluoromethyl)quinolin-1(4H)-yl)methyl)furan-2-carboxylate

Cat. No.: B12127307
M. Wt: 351.28 g/mol
InChI Key: HCURVBDKEIGJHE-UHFFFAOYSA-N
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Description

Methyl 5-((4-oxo-6-(trifluoromethyl)quinolin-1(4H)-yl)methyl)furan-2-carboxylate is a synthetic organic compound that features a quinoline core with a trifluoromethyl group and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-((4-oxo-6-(trifluoromethyl)quinolin-1(4H)-yl)methyl)furan-2-carboxylate typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the quinoline core: This can be achieved through the Pfitzinger reaction, where an isatin reacts with a ketone in the presence of a base.

    Introduction of the trifluoromethyl group: This step can be performed using trifluoromethylation reagents such as Ruppert-Prakash reagent (CF3TMS) in the presence of a catalyst.

    Attachment of the furan ring: This can be done through a Friedel-Crafts acylation reaction, where the quinoline derivative reacts with a furan-2-carboxylic acid derivative in the presence of a Lewis acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to increase yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-((4-oxo-6-(trifluoromethyl)quinolin-1(4H)-yl)methyl)furan-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the quinoline core to a dihydroquinoline derivative.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce new substituents on the quinoline or furan rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce dihydroquinoline derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Investigation as a potential therapeutic agent due to its unique structural features.

    Industry: Use in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of Methyl 5-((4-oxo-6-(trifluoromethyl)quinolin-1(4H)-yl)methyl)furan-2-carboxylate would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, influencing its pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    Methyl 5-((4-oxo-6-methylquinolin-1(4H)-yl)methyl)furan-2-carboxylate: Similar structure but lacks the trifluoromethyl group.

    Methyl 5-((4-oxo-6-(trifluoromethyl)quinolin-1(4H)-yl)methyl)thiophene-2-carboxylate: Similar structure but with a thiophene ring instead of a furan ring.

Uniqueness

The presence of the trifluoromethyl group in Methyl 5-((4-oxo-6-(trifluoromethyl)quinolin-1(4H)-yl)methyl)furan-2-carboxylate imparts unique properties such as increased lipophilicity and metabolic stability, which can be advantageous in drug design. The combination of the quinoline and furan rings also provides a unique scaffold for further functionalization and application in various fields.

Properties

Molecular Formula

C17H12F3NO4

Molecular Weight

351.28 g/mol

IUPAC Name

methyl 5-[[4-oxo-6-(trifluoromethyl)quinolin-1-yl]methyl]furan-2-carboxylate

InChI

InChI=1S/C17H12F3NO4/c1-24-16(23)15-5-3-11(25-15)9-21-7-6-14(22)12-8-10(17(18,19)20)2-4-13(12)21/h2-8H,9H2,1H3

InChI Key

HCURVBDKEIGJHE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(O1)CN2C=CC(=O)C3=C2C=CC(=C3)C(F)(F)F

Origin of Product

United States

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